molecular formula C17H23FN2O5 B2443798 tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate CAS No. 1000051-97-7

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2443798
CAS No.: 1000051-97-7
M. Wt: 354.378
InChI Key: MFHJIVQILMLHIJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C16H21FN2O5. It is characterized by the presence of a piperidine ring, a fluoro-nitrophenoxy group, and a tert-butyl ester. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-(chloromethyl)piperidine with 2-fluoro-4-nitrophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product. The reaction conditions often involve refluxing in an organic solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, bases like sodium hydride

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Scientific Research Applications

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-((2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • tert-Butyl 4-((4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-yloxy)methyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((2-fluoro-4-nitrophenoxy)methyl)piperidine-1-carboxylate is unique due to the presence of both a fluoro and nitro group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O5/c1-17(2,3)25-16(21)19-8-6-12(7-9-19)11-24-15-5-4-13(20(22)23)10-14(15)18/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJIVQILMLHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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